5-Methoxy-1H-benzo[d]imidazol-2(3H)-one
CAS No.: 2080-75-3
Cat. No.: VC21347691
Molecular Formula: C8H8N2O2
Molecular Weight: 164.16 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
![5-Methoxy-1H-benzo[d]imidazol-2(3H)-one - 2080-75-3](/images/no_structure.jpg)
CAS No. | 2080-75-3 |
---|---|
Molecular Formula | C8H8N2O2 |
Molecular Weight | 164.16 g/mol |
IUPAC Name | 5-methoxy-1,3-dihydrobenzimidazol-2-one |
Standard InChI | InChI=1S/C8H8N2O2/c1-12-5-2-3-6-7(4-5)10-8(11)9-6/h2-4H,1H3,(H2,9,10,11) |
Standard InChI Key | AUPLVAKFTYFHTA-UHFFFAOYSA-N |
SMILES | COC1=CC2=C(C=C1)NC(=O)N2 |
Canonical SMILES | COC1=CC2=C(C=C1)NC(=O)N2 |
Appearance | Solid powder |
Chemical Structure and Properties
Structural Characteristics
5-Methoxy-1H-benzo[d]imidazol-2(3H)-one consists of a benzimidazole core with a carbonyl group at the 2-position and a methoxy substituent at the 5-position. The benzimidazole scaffold is a bicyclic aromatic heterocycle composed of a benzene ring fused to an imidazole ring. The presence of the carbonyl group at position 2 creates an amide-like functionality within the structure. The methoxy group attached to the benzene portion of the molecule contributes to its specific biological and physicochemical properties. This structural arrangement gives the compound its distinctive chemical characteristics and potential biological activity profiles.
The compound's structure can be represented by the molecular formula C8H8N2O2, reflecting the presence of 8 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The arrangement of these atoms creates a planar aromatic system with specific electron distribution patterns that influence its chemical behavior and interactions with biological targets.
Physical and Chemical Properties
5-Methoxy-1H-benzo[d]imidazol-2(3H)-one exhibits specific physicochemical properties that are relevant to its handling, storage, and potential applications in research and development. The compound's physical state at standard conditions is typically a solid, with characteristic thermal behavior as detailed below.
Property | Value | Reference |
---|---|---|
Molecular Weight | 164.164 g/mol | |
Melting Point | ~255°C (decomposition) | |
Appearance | Solid | |
Solubility | Limited data available | - |
Recommended Storage | Ambient temperatures |
The melting point with decomposition at approximately 255°C indicates the compound's thermal stability limits, which is an important consideration for handling and processing in laboratory or industrial settings . This property also reflects the strong intermolecular forces, likely hydrogen bonding, present in the crystal structure of the compound.
Identification and Nomenclature
Identification Parameters
The variety of names demonstrates the structural complexity and the different ways chemists conceptualize the compound. Some names emphasize the benzimidazole core structure, while others highlight the presence of hydroxyl or carbonyl functional groups. This diversity in nomenclature can sometimes create challenges in literature searches and database queries, making standardized identifiers particularly valuable.
Applications and Research Context
Research Applications
Beyond direct pharmacological applications, 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one serves as an important scaffold and intermediate in synthetic organic chemistry. Its role as a building block for more complex molecules with enhanced biological activities has been documented in research literature.
One notable research direction involves the synthesis of 2-(benzylthio)-5-methoxy-1H-benzo[d]imidazole derivatives. These compounds have been evaluated as inhibitors of Mycobacterium tuberculosis growth, with some derivatives showing promising activity against both drug-susceptible and drug-resistant strains . The research demonstrates the potential of using the 5-methoxy-1H-benzo[d]imidazole scaffold as a starting point for developing novel antimycobacterial agents.
Additionally, chemical modifications of the basic structure have been explored to optimize pharmacokinetic properties and target specificity. For instance, researchers have investigated whether the presence of benzyl substituents attached to a 5-methoxy-1H-benzo[d]imidazole scaffold could provide compounds with superior antimycobacterial activity . These studies represent ongoing efforts to leverage the structural features of 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one and related compounds for therapeutic applications.
Supplier | Catalog Number | Package Size | Price Range (As of April 2025) | Reference |
---|---|---|---|---|
Thermo Scientific Chemicals | AAB2258003 | 1 g | $100.81 (CAD) | |
Thermo Scientific Chemicals | AAB2258006 | 5 g | $365.23 (CAD) |
The commercial availability facilitates research activities requiring this compound, though pricing indicates it is primarily targeted at specialized research applications rather than industrial-scale processes. Researchers should note that some documentation and labeling may still refer to the legacy Alfa Aesar brand, even though the product is now part of the Thermo Scientific Chemicals portfolio .
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